molecular formula C9H12BNO4 B056219 4-Borono-D-phenylalanine CAS No. 111821-49-9

4-Borono-D-phenylalanine

カタログ番号: B056219
CAS番号: 111821-49-9
分子量: 209.01 g/mol
InChIキー: NFIVJOSXJDORSP-MRVPVSSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Borono-D-phenylalanine (CAS 111821-49-9, C₉H₁₂BNO₄) is a boron-containing amino acid derivative with a boronic acid (-B(OH)₂) substituent at the para position of the phenylalanine aromatic ring. Its stereochemistry (D-configuration) distinguishes it from the more widely studied L-enantiomer, 4-Borono-L-phenylalanine (L-BPA), which is clinically used in boron neutron capture therapy (BNCT) for malignant gliomas and other cancers . The boronic acid moiety enables unique interactions with biomolecules, such as forming reversible covalent bonds with cis-diol groups in sugars or nucleic acids, making it valuable in targeted therapies and synthetic chemistry .

準備方法

Fundamental Synthetic Strategies for Boronated Phenylalanine Derivatives

Stereochemical Considerations in Boronated Amino Acid Synthesis

Detailed Step-by-Step Analysis of D-BPA Synthesis

Table 1: Comparative Reaction Parameters for L-BPA and D-BPA Synthesis

ParameterL-BPA (Patent Data) D-BPA (Theoretical)
Starting material(S)-4-iodophenylalanine(R)-4-iodophenylalanine
Boronating agentTriisopropyl borateTriisopropyl borate
Organolithium reagentn-BuLin-BuLi
Temperature−70°C to −100°C−70°C to −100°C
Yield (N-protected)88% Not reported

Deprotection and Isolation

Post-borylation, the t-Boc group is removed via acid hydrolysis (pH < 1) to yield free D-BPA . Key considerations include:

  • Acid selection : Hydrochloric or trifluoroacetic acid avoids racemization.

  • Crystallization : Adjusting pH to 3–4 precipitates the product with >99% optical purity .

Challenges in D-BPA Synthesis

Enantiomeric Purity Maintenance

Racemization at the alpha-carbon can occur during prolonged exposure to acidic or basic conditions. The patented L-BPA process minimizes this by using low-temperature deprotection , a strategy directly applicable to D-BPA.

Scalability and Cost

The limited availability of (R)-4-iodophenylalanine necessitates costly asymmetric synthesis. Patent EP2865682B1 highlights that L-BPA’s cost-effectiveness stems from inexpensive t-Boc-protected precursors, a challenge for D-BPA.

化学反応の分析

Types of Reactions: 4-Borono-D-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The boronic acid group can participate in substitution reactions, such as forming boronate esters with diols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Diols or alcohols in the presence of a catalyst.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Boronate esters.

科学的研究の応用

Boron Neutron Capture Therapy (BNCT)

The primary application of 4-borono-D-phenylalanine is in BNCT for treating malignant tumors. Clinical trials have demonstrated its effectiveness in various cancers, including gliomas and melanoma. Notably, studies have shown that preloading cells with L-tyrosine or L-phenylalanine can enhance BPA uptake, thereby improving therapeutic outcomes .

Key Clinical Studies:

  • Malignant Melanoma Treatment: In a clinical setting, this compound has been utilized successfully in BNCT for patients with malignant melanoma. The therapy showed promising results in terms of tumor reduction and patient survival rates .
  • Glioma Treatment: Research indicates that BPA serves as an effective boron carrier for glioma treatment. Studies involving glioma-bearing rats demonstrated that BPA could significantly improve tumor-specific boron delivery, enhancing the efficacy of BNCT .

Case Studies

  • Study on L-Tyrosine Preloading:
    • Objective: Investigate the impact of L-tyrosine preloading on BPA uptake.
    • Findings: The study revealed that preloading with L-tyrosine increased BPA uptake in A549 lung carcinoma cells by 1.24-fold, significantly enhancing the potential for effective BNCT .
  • PET Imaging with 18F-FBPA:
    • Objective: Evaluate the pharmacokinetics of this compound using positron emission tomography (PET).
    • Findings: PET imaging demonstrated higher accumulation of BPA in tumors compared to non-tumor tissues, confirming its selective targeting ability and providing insights into optimal dosing strategies for BNCT .

Comparative Data Table

StudyApplicationKey FindingsReference
Clinical Trial on MelanomaBNCTSignificant tumor reduction observed
Glioma StudyBNCTEnhanced boron delivery improved treatment efficacy
L-Tyrosine PreloadingIn vitroIncreased BPA uptake by A549 cells
PET Imaging StudyPharmacokineticsConfirmed selective accumulation in tumors

作用機序

In boron neutron capture therapy, 4-Borono-D-phenylalanine is taken up by tumor cells via amino acid transporters. Upon neutron irradiation, the boron atoms undergo a nuclear reaction, producing high-energy alpha particles and lithium nuclei. These particles have a short range but high energy, effectively destroying the tumor cells while sparing surrounding healthy tissue .

類似化合物との比較

4-Borono-L-phenylalanine (L-BPA)

  • Applications: Clinically approved for BNCT due to preferential tumor uptake (tumor-to-normal brain ratio: 2.05–3.45) .
  • Pharmacokinetics : L-BPA-fructose complexes achieve peak tumor boron concentrations within 1–2 hours post-administration, with PET imaging (using ¹⁸F-FBPA) validating its uptake kinetics .
  • Key Difference: The L-form exhibits higher tumor affinity in gliomas compared to the D-form, attributed to stereospecific amino acid transporters .

Halogenated Phenylalanine Derivatives

  • 4-Fluoro-D-phenylalanine (CAS 49213-13): Fluorine substitution enhances metabolic stability but lacks boron’s neutron capture capability. Used in PET imaging studies as a non-boronated analog .
  • 4-Bromo-D-phenylalanine (CAS 62561-74-4): Bromine’s bulkiness reduces membrane permeability compared to borono derivatives, limiting therapeutic utility .

Other Boronated Amino Acids

  • BPA-Fructose Complexes: Improve solubility and tumor targeting. For example, ¹⁸F-FBPA-fructose shows a tumor-to-normal brain ratio of 3.45 at 0.5 hours post-injection, outperforming free BPA .
  • DL-4-Boronophenylalanine: Racemic mixtures exhibit lower tumor specificity compared to enantiopure L- or D-forms, highlighting the importance of stereochemistry .

Data Tables

Table 1: Physicochemical and Pharmacokinetic Comparison

Compound CAS Number Molecular Formula Tumor-to-Brain Ratio (Peak) Key Application
4-Borono-D-phenylalanine 111821-49-9 C₉H₁₂BNO₄ Not reported (inferior to L-BPA) Synthetic chemistry, BNCT research
4-Borono-L-phenylalanine 76410-58-7 C₉H₁₂BNO₄ 3.45 (¹⁸F-FBPA-fructose) BNCT, PET imaging
4-Fluoro-D-phenylalanine 49213-13 C₉H₁₀FNO₂ N/A Metabolic studies
4-Bromo-D-phenylalanine 62561-74-4 C₉H₁₀BrNO₂ N/A Structural analogs

Research Findings and Clinical Relevance

  • BNCT Efficacy : L-BPA achieves therapeutic boron concentrations (~20–30 µg/g tumor) in gliomas, while D-forms show reduced uptake due to stereospecific transport limitations .
  • PET Imaging : ¹⁸F-FBPA (L-form) provides real-time pharmacokinetic data, correlating with ¹⁰B tumor concentrations (R² > 0.9 in preclinical models) .
  • Synthetic Utility: The boronic acid group in this compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling novel bioconjugates for drug development .

生物活性

4-Borono-D-phenylalanine (BPA) is a boron-containing amino acid that has garnered significant interest in the field of cancer therapy, particularly in boron neutron capture therapy (BNCT). This compound is a derivative of phenylalanine, modified to include a boron atom, which enhances its therapeutic potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular uptake, pharmacokinetics, and clinical implications.

BPA operates primarily through its ability to deliver boron to tumor cells, which can then be targeted by neutron irradiation. The boron isotope 10B^{10}B captures thermal neutrons, resulting in the emission of high-energy alpha particles that induce localized cytotoxic effects on cancer cells while sparing surrounding healthy tissue. This mechanism is critical for the effectiveness of BNCT.

Cellular Uptake and Transport

The uptake of BPA into cells is facilitated by specific transport mechanisms. Research indicates that BPA is primarily taken up by L-type amino acid transporters (LATs), particularly LAT1. Studies have shown that the uptake of BPA varies significantly among different cell lines:

Cell LineUptake Rate (14C-BPA)LAT1 Expression Level
FaDu81.3%High
LN-22978.4%High
A549VariableModerate
V79-4LowerLow

In vitro studies demonstrated that sodium-independent uptake was predominant in certain cell lines, with LAT1 being a crucial player in mediating this process .

Pharmacokinetics

The pharmacokinetics of BPA have been extensively studied to optimize its delivery and effectiveness in clinical settings. A comparative analysis between bolus injection and continuous intravenous infusion revealed distinct patterns in tissue distribution:

  • Bolus Injection : Rapid initial uptake in organs such as the heart and kidneys, followed by a quick clearance.
  • Continuous Infusion : Sustained uptake over time, allowing for prolonged exposure of tumor tissues to boron.

In animal models, the biodistribution studies indicated that tumor tissues exhibited higher concentrations of boron compared to normal tissues, with concentrations ranging from 7.83 to 16.54 ppm in tumors .

Case Studies and Clinical Applications

Several clinical trials have explored the efficacy of BPA in BNCT. One notable study involved patients with head and neck cancers receiving BPA as part of their treatment regimen. The results indicated that patients exhibited significant tumor regression rates when BPA was combined with neutron irradiation. The correlation between tumor uptake of BPA and treatment outcomes was statistically significant, suggesting that higher boron concentrations within tumors lead to better therapeutic responses .

Recent Research Findings

Recent studies have highlighted the potential for enhancing BPA uptake through pre-treatment strategies. For instance, preloading cells with L-tyrosine or L-phenylalanine has been shown to significantly increase BPA uptake in various cancer cell lines:

Pre-TreatmentCell LineIncrease in BPA Uptake (Fold Change)
L-TyrosineA5491.24 ± 0.47
L-PhenylalanineV79-42.04 ± 0.74

These findings underscore the importance of optimizing treatment protocols to maximize boron delivery to tumors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Borono-D-phenylalanine, and what critical parameters influence yield and purity?

  • The synthesis typically involves boronylation of phenylalanine derivatives. Key parameters include reaction temperature (optimized at 60–80°C for boronic acid coupling), protecting group strategies (e.g., tert-butyloxycarbonyl for amino groups), and purification via high-performance liquid chromatography (HPLC) to isolate enantiomers . For radiopharmaceutical analogs like 4-Borono-2-[¹⁸F]fluoro-D-phenylalanine, isotopic labeling requires precise control of fluoride ion incorporation and stabilization of the boron moiety under acidic conditions to prevent hydrolysis .

Q. How is the chemical purity and structural integrity of this compound validated in preclinical studies?

  • Characterization methods include:

  • X-ray powder diffraction (XRPD) to confirm crystalline structure .
  • Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., B–O bonds at ~1,350 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) and ¹¹B NMR to verify molecular weight and boron coordination .
  • HPLC with UV/Vis detection for enantiomeric purity assessment, critical for BNCT applications due to stereospecific cellular uptake .

Q. What in vitro assays are used to evaluate the pharmacokinetic properties of this compound for boron neutron capture therapy (BNCT)?

  • Cellular uptake studies in glioblastoma models (e.g., U87 cells) under varying pH conditions to mimic tumor microenvironments .
  • Boron quantification via inductively coupled plasma mass spectrometry (ICP-MS) to measure intracellular accumulation .
  • Stability assays in physiological buffers (e.g., phosphate-buffered saline) to assess hydrolysis resistance over 24–48 hours .

Advanced Research Questions

Q. How can radiochemical yield and stability be optimized in ¹⁸F-labeled this compound analogs for PET imaging?

  • Strategies include:

  • Precursor design : Use of nitro or trimethylammonium leaving groups to enhance ¹⁸F incorporation efficiency .
  • Stabilization of the boron moiety : Addition of diols (e.g., mannitol) to form boronate esters, reducing hydrolysis during radiosynthesis .
  • Quality control : Radiochemical purity >95% validated via radio-TLC and HPLC, with stability tested in serum at 37°C for ≤2 hours .

Q. What methodologies are employed to resolve contradictions in reported binding capacities of molecularly imprinted polymers (MIPs) for this compound?

  • Theoretical modeling : Density functional theory (DFT) to predict interactions between boronic acid groups and MIP monomers (e.g., methacrylic acid) under varying pH .
  • Experimental validation : Adsorption isotherms (Langmuir/Freundlich models) to compare binding capacities across studies. Discrepancies may arise from differences in MIP crosslinking density or analyte ionization states .
  • Morphological analysis : Scanning electron microscopy (SEM) to correlate porous structure with binding efficiency .

Q. How do in vitro and in vivo models differ in assessing the cytotoxicity of this compound delivery systems?

  • In vitro : Use of A549 (lung carcinoma) and V79-4 (fibroblast) cell lines with MTT assays to measure IC₅₀ values. Non-cytotoxicity thresholds are typically <80% viability at 100 µg/mL .
  • In vivo : Biodistribution studies in murine models to track boron accumulation in tumors vs. healthy tissues. Contradictions may arise from interspecies metabolic differences or tumor model heterogeneity .

Q. What experimental designs mitigate challenges in analyzing ultrafast electronic dynamics of this compound using attosecond spectroscopy?

  • Pulse control : Isolated attosecond pulses (IAPs) to initiate ionization, with pump-probe delays <4.5 fs to bypass vibrational interference .
  • Theoretical frameworks : Time-dependent density functional theory (TD-DFT) to simulate electron localization and charge migration patterns .
  • Data interpretation : Differentiation of boron-mediated electronic effects from phenylalanine backbone dynamics via comparative studies with non-boronated analogs .

Q. Methodological Considerations

Q. How should researchers design experiments to evaluate pH-dependent solubility and bioavailability of this compound?

  • Solubility assays : Shake-flask method across pH 2–8, with quantification via UV/Vis spectroscopy (λ = 260 nm) .
  • Permeability studies : Caco-2 cell monolayers to simulate intestinal absorption, with LC-MS/MS for apical-to-basolateral transport rates .
  • Computational tools : ACD/Labs software to predict logP and pKa values, guiding formulation strategies .

Q. What statistical approaches are recommended for analyzing conflicting data on tumor-selective boron accumulation in BNCT studies?

  • Multivariate regression to identify covariates (e.g., tumor vascularization, compound half-life).
  • Meta-analysis of preclinical datasets using random-effects models to account for inter-study variability .
  • Sensitivity analysis to prioritize parameters (e.g., infusion duration, boron dose) in pharmacokinetic models .

特性

IUPAC Name

(2R)-2-amino-3-(4-boronophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIVJOSXJDORSP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)C[C@H](C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370208
Record name 4-Borono-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111821-49-9
Record name 4-Borono-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Dihydroxyboryl-D-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Borono-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
4-Borono-D-phenylalanine
Reactant of Route 3
Reactant of Route 3
4-Borono-D-phenylalanine
Reactant of Route 4
Reactant of Route 4
4-Borono-D-phenylalanine
Reactant of Route 5
Reactant of Route 5
4-Borono-D-phenylalanine
Reactant of Route 6
4-Borono-D-phenylalanine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。